molecular formula C8H7Cl3O B2574501 (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol CAS No. 114446-57-0

(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Cat. No.: B2574501
CAS No.: 114446-57-0
M. Wt: 225.49
InChI Key: XHEPANNURIQWRM-QMMMGPOBSA-N
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Description

(1R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (referred to as (R)-CPEO) is a chiral alcohol critical in synthesizing antifungal agents such as miconazole and sertaconazole . It is produced via enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) using biocatalysts like ketoreductases (KREDs) or whole-cell systems. Key synthetic methods involve strains such as Acinetobacter sp. ZJPH1806 and Scheffersomyces stipitis CBS 6045, achieving >99.9% enantiomeric excess (ee) and yields up to 92% under optimized conditions .

Properties

IUPAC Name

(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEPANNURIQWRM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol typically involves the chlorination of 2,4-dichlorophenyl ethanol. One common method is the reaction of 2,4-dichlorophenyl ethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Catalytic Asymmetric Reduction

This reaction is central to the compound’s industrial synthesis. The patented method involves reducing 2,2',4'-trichloroacetophenone to the (1R)-enantiomer via borane-chiral diphenylprolinol catalysis .

Key Conditions and Outcomes

ParameterOptimal RangeImpact on Yield/Purity
Solvent Methyl tertiary butyl ether (MTBE) or tetrahydrofuranMaximizes enantioselectivity and solubility
Temperature 25–35°C (during addition)Balances reaction rate and stereochemical control
Reaction Time 12–20 hours (addition)Ensures complete conversion
Catalyst Loading 10–15 mol%Optimizes cost and efficiency
Post-Reaction Quench Acidic aqueous solution (pH 2–4)Stabilizes product and terminates reaction

Typical Results

  • Yield : 93.1–93.2%

  • Purity : >99.4% (GC)

  • Enantiomeric Excess (ee) : 99.2–99.4%

Acetylation

The hydroxyl group undergoes acetylation to form esters, which are intermediates in antifungal drug synthesis (e.g., luliconazole).

General Reaction

(1R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol+Acetyl ChlorideCorresponding Acetate Ester\text{this compound} + \text{Acetyl Chloride} \longrightarrow \text{Corresponding Acetate Ester}

Key Features

  • Catalyst : Pyridine or DMAP (to scavenge HCl).

  • Solvent : Dichloromethane or THF.

  • Applications : The acetate ester is a precursor in nucleophilic substitutions or eliminations for drug candidates.

Stereochemical Influence on Reactivity

The compound’s (1R)-configuration ensures selective interactions in asymmetric syntheses:

  • Enzymatic Specificity : Chirality dictates compatibility with alcohol dehydrogenases, though industrial methods favor chemical catalysis for scalability .

  • Electrophilic Reactivity : The 2,4-dichlorophenyl group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks in downstream reactions.

Industrial Process Optimization

Data from large-scale syntheses highlight critical parameters:

Purification Steps

StepConditionsOutcome
Solvent Extraction MTBE/water partitioningRemoves acidic impurities
Crystallization n-Heptane at 0–20°CYields >99% purity
Drying 35°C under vacuumPrevents thermal degradation

Scientific Research Applications

Synthesis Methodologies

  • Chiral Catalytic Reduction :
    • The use of borane complexes in conjunction with chiral diphenylprolinol has been explored to produce (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high optical purity (up to 99%) and chemical purity exceeding 99% .
    • A notable method involves the reduction of 2,2',4'-trichloroacetophenone using chiral benzhydryl bases, which enhances yield and reduces costs associated with traditional metal catalysts .
  • Biocatalytic Approaches :
    • Recent studies have employed engineered alcohol dehydrogenases from Lactobacillus kefir to achieve high stereoselectivity in the production of this compound, demonstrating an isolated yield of 97% under optimized conditions .

Pharmaceutical Applications

The primary application of this compound lies in its role as an intermediate in the synthesis of antifungal agents and other pharmaceuticals. Its structural characteristics allow it to participate in various reactions that lead to the formation of biologically active compounds.

Case Studies

  • Antifungal Drug Development :
    • A study highlighted the use of this compound as a key intermediate in synthesizing novel antifungal agents. The biocatalytic process developed not only improved yield but also reduced environmental impact by utilizing deep eutectic solvents as reaction media .
  • Chiral β-Adrenergic Blockers :
    • Research demonstrated a one-pot cascade reaction involving this compound to synthesize chiral β-adrenergic receptor blockers. This method showcased high enantioselectivity and yield, making it a valuable approach for producing pharmaceutical compounds efficiently .

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-2-Chloro-1-(2,4-Dichlorophenyl)Ethanol

  • Structure : Enantiomer of (R)-CPEO, differing only in stereochemistry.
  • Synthesis : Produced via recombinant Escherichia coli expressing a mutant ketoreductase from Lactobacillus kefiri (strain LK08) .
  • Application : Intermediate for luliconazole, a topical antifungal agent .
  • Key Difference : The (S)-enantiomer is pharmacologically distinct, underscoring the importance of stereochemistry in drug efficacy .

1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol

  • Structure: Contains an imidazole ring instead of a chlorine atom on the ethanol moiety.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole .
  • Application : Intermediate for imidazole antifungals (e.g., miconazole).
  • Physicochemical Properties : Melting point 134–138°C, solubility 1300 g/L (20°C) .
  • Comparison : Higher solubility than (R)-CPEO, advantageous for formulation .

Chlorfenvinphos

  • Structure: Organophosphate insecticide with a 2-chloro-1-(2,4-dichlorophenyl)ethenyl group .
  • Application: Broad-spectrum insecticide (non-pharmaceutical).
  • Toxicity: Acts as an acetylcholinesterase inhibitor, unlike (R)-CPEO, which is a non-toxic intermediate .

(1R)-1-(2,4-Dichlorophenyl)Ethanol

  • Structure: Lacks the chlorine atom on the ethanol moiety.

Key Research Findings

Substrate Concentration Effects : Higher substrate concentrations (>2.5 g/L) reduce (R)-CPEO yields in whole-cell systems due to cellular toxicity .

Cyclodextrin Additives : Enhance solubility of hydrophobic substrates (e.g., CPE), improving reaction efficiency .

Thermotolerance : Acinetobacter sp. ZJPH1806 operates effectively at 30–40°C, enabling flexible industrial application .

Economic Viability: Whole-cell systems avoid costly cofactor addition, unlike purified enzyme methods .

Biological Activity

(1R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a compound of significant interest in medicinal chemistry and environmental science due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.

  • Chemical Formula : C8H7Cl3O
  • Molecular Weight : 227.5 g/mol
  • CAS Number : 114446-57-0

This compound serves as a substrate for various synthetic pathways, particularly in the development of chiral intermediates for pharmaceuticals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including enzymatic processes and asymmetric reduction using biological catalysts. For instance, a notable method involves using bakery yeast for the asymmetric synthesis of the compound, yielding high enantioselectivity and productivity under mild conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other chlorinated phenols suggests potential efficacy in combating bacterial and fungal infections. For example:

  • In vitro Studies : The compound demonstrated significant inhibitory effects against Candida albicans, with a minimum effective concentration (MEC) of 0.31 μg/mL in certain derivatives .
  • Mechanism of Action : The antimicrobial properties are thought to arise from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. These derivatives have shown promising results in inhibiting cancer cell proliferation:

  • Cell Line Studies : Compounds derived from this structure exhibited cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
  • IC50 Values : Some derivatives reported IC50 values as low as 92.4 µM against a panel of cancer cell lines, indicating moderate activity that could be enhanced through further chemical modifications .

Case Study 1: Enzymatic Synthesis and Biological Monitoring

A study evaluated the use of an enzymatic process for synthesizing (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a chiral intermediate for Luliconazole, an antifungal agent. The synthesis yielded high enantiomeric excess rates and demonstrated significant antimicrobial activity against resistant strains of fungi .

Case Study 2: Immunoassay Development

Another investigation focused on developing immunoassays for monitoring chlorophenols in biological samples as indicators of occupational exposure. This study highlighted the relevance of this compound in assessing environmental health risks associated with chlorinated compounds .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against C. albicans with MEC = 0.31 μg/mL
AnticancerModerate cytotoxicity with IC50 values around 92.4 µM
Enzymatic SynthesisHigh enantiomeric excess in synthesis processes
Environmental HealthImmunoassays developed for biological monitoring

Q & A

Q. What are the primary synthetic routes for (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, and how do they differ in methodology?

  • Biocatalytic Synthesis : Acinetobacter sp. ZJPH1806 and Candida saturnus ZJPH1807 catalyze the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the (R)-enantiomer with >99.9% enantiomeric excess (ee). This process uses whole-cell systems, avoiding costly cofactor addition .
  • Chemical Synthesis : Transition-metal catalysts (e.g., ruthenium with chiral ligands) achieve high yields (96.4%) and ee (99.2%). However, ligand complexity and metal costs limit scalability .
  • Key Difference : Biocatalysis excels in stereoselectivity and green chemistry, while chemical methods offer faster reaction rates but require expensive catalysts .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., space group P2₁2₁2₁, unit cell parameters a = 11.286 Å, b = 11.539 Å, c = 14.740 Å) .
  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric purity .
  • Spectroscopic Methods : NMR and IR verify functional groups, while polarimetry confirms optical activity .

Q. What are the key applications of this compound in pharmaceutical research?

  • Antifungal Drug Intermediates : Serves as a chiral precursor for miconazole and luliconazole. Biocatalytic synthesis routes are prioritized for industrial-scale production due to high ee (>99%) .
  • Structure-Activity Studies : Modifications at the hydroxyl or chloro groups explore antifungal efficacy against Candida spp. and Aspergillus spp. .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity in biocatalytic synthesis?

  • Cofactor Regeneration : Glycerol (20% w/v) improves NADH recycling, boosting yield to 92% without external cofactors .
  • pH and Temperature : Optimal activity occurs at pH 7.6 and 30°C. Ionic strength (0.05–0.2 M phosphate buffer) minimally affects stereoselectivity .
  • Substrate Solubility : Cyclodextrins (e.g., methyl-β-cyclodextrin) enhance substrate solubility by 30%, increasing conversion rates .

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